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6-Morpholinopyrazin-1(2H)-amine

Cat. No.: B13075601
M. Wt: 182.22 g/mol
InChI Key: NOYXEVIHNDESHK-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Derivatives in Contemporary Chemical Research

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone of heterocyclic chemistry. nih.gov Derivatives of this scaffold are prevalent in a vast array of natural and synthetic compounds, making them a focal point of intensive research. cookechem.comnih.gov The pyrazine ring system is a key structural motif in many biologically active molecules, contributing to a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities. nih.govnih.govnih.gov

The utility of pyrazine derivatives extends to their role as versatile intermediates in organic synthesis. cookechem.com They serve as foundational frameworks for creating complex molecules with tailored properties, utilized in the development of novel materials and catalysts. cookechem.comnih.gov In medicinal chemistry, the pyrazine core is considered a "privileged" structure, meaning it is frequently found in marketed drugs and clinical candidates, highlighting its importance in the discovery of new therapeutic agents. nih.gov Researchers extensively study pyrazine derivatives to understand cellular signaling pathways and their interactions with biological targets like enzymes and receptors, providing critical insights into disease mechanisms. nih.gov

Functional Roles of Amine and Morpholine (B109124) Moieties in Bioactive Scaffolds

The biological and physicochemical properties of the pyrazine core are significantly modulated by the functional groups attached to it. The amine and morpholine moieties, as seen in 6-Morpholinopyrazin-2-amine, play crucial roles in defining the compound's potential as a bioactive scaffold.

The amine group (-NH2) is a fundamental functional group in medicinal chemistry. As a hydrogen bond donor and a weak base, it can engage in critical interactions with biological targets such as proteins and nucleic acids. libretexts.org The basicity of a heterocyclic amine can vary significantly based on the electronic nature of the ring system it is attached to. For instance, in aromatic systems like pyrazine, the lone pair of electrons on the nitrogen atom can be involved in the aromatic system, which influences its availability for protonation and, consequently, its interaction with biological macromolecules. libretexts.org

The morpholine moiety is another highly valued structure in drug design, often referred to as a "privileged scaffold". mdpi.comorgsyn.org This heterocycle is frequently incorporated into molecules to improve their physicochemical and metabolic properties. mdpi.comorgsyn.org Morpholine is a saturated ring containing both an ether and an amine group, which allows it to improve aqueous solubility and act as a hydrogen bond acceptor. mdpi.com Its incorporation can enhance a compound's potency, selectivity, and pharmacokinetic profile, making it a strategic choice for medicinal chemists aiming to optimize lead compounds. mdpi.comorgsyn.org Studies on related structures, such as morpholine-bearing quinoline (B57606) and pyrimidine (B1678525) derivatives, have demonstrated that this moiety can contribute to significant biological activities, including cholinesterase inhibition and antimicrobial effects. nih.govparchem.com

Research Trajectory of 6-Morpholinopyrazin-1(2H)-amine within Heterocyclic Chemistry

The compound, more commonly identified in chemical literature and databases as 6-Morpholinopyrazin-2-amine , represents a confluence of the structural features discussed above. While extensive, dedicated studies on this specific molecule are not widely present in peer-reviewed literature, its chemical identity and properties are well-documented by chemical suppliers, indicating its role as a building block in synthetic chemistry.

The research trajectory for 6-Morpholinopyrazin-2-amine is best understood by its implicit role within the broader exploration of substituted amino-azines. Its structure is representative of a class of compounds synthesized for screening in drug discovery programs. For example, more complex molecules incorporating the morpholinopyrazine scaffold have been synthesized for research purposes, as seen in public chemical databases. nih.gov The general synthetic approach for such compounds often involves palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination), a powerful method for coupling amines with heterocyclic halides. nih.gov

Research on structurally similar compounds provides insight into the potential applications of this scaffold. Studies on 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, for instance, have revealed potent antibacterial and antifungal activities, highlighting the value of combining these moieties. nih.gov

Referenced Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N4O B13075601 6-Morpholinopyrazin-1(2H)-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

6-morpholin-4-yl-2H-pyrazin-1-amine

InChI

InChI=1S/C8H14N4O/c9-12-2-1-10-7-8(12)11-3-5-13-6-4-11/h1,7H,2-6,9H2

InChI Key

NOYXEVIHNDESHK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CN=CCN2N

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 Morpholinopyrazin 1 2h Amine and Analogues

Precursor Synthesis and Functionalization Approaches

The initial stages of synthesizing 6-morpholinopyrazin-1(2H)-amine hinge on the creation of appropriately substituted pyrazine (B50134) intermediates. This foundational step is critical for the subsequent regioselective introduction of the required functional groups.

Synthesis of Substituted Pyrazine Intermediates

The construction of the pyrazine ring system can be achieved through various condensation reactions. A common and industrially significant method involves the reaction of 1,2-diamines with α-dicarbonyl compounds. scribd.com For instance, the condensation of a 1,2-diaminobenzene or 1,2-diaminoethane with an α-diketone under thermal conditions can yield pyrazine derivatives. scribd.com Another approach is the oxidative dehydrogenation of piperazine (B1678402) using catalysts like palladium on carbon (Pd/C) or copper-based catalysts, often requiring high temperatures. scribd.com

More contemporary methods, such as those developed for the synthesis of asymmetrically substituted pyrazines, utilize biocatalytic approaches. One such method employs L-threonine dehydrogenase to generate aminoacetone from L-threonine. This intermediate can then undergo dimerization and subsequent reactions to yield asymmetrically trisubstituted pyrazines under environmentally benign conditions. researchgate.net The synthesis of pyrazine alkaloids has also been accomplished through the biomimetically inspired homodimerization of α-amino aldehydes followed by air oxidation. mdpi.com

Starting MaterialsReaction ConditionsProduct
1,2-Diamine, α-DiketoneThermalSubstituted Pyrazine
PiperazinePd/C or Cu-based catalyst, high temperaturePyrazine
L-ThreonineL-threonine dehydrogenase, biocatalysisAsymmetric Trisubstituted Pyrazine
α-Amino AldehydeAir oxidation2,5-Disubstituted Pyrazine Alkaloid

Regioselective Introduction of the Morpholine (B109124) Moiety

The introduction of the morpholine group onto the pyrazine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a halogenated pyrazine derivative serves as the electrophile, and morpholine acts as the nucleophile. The electron-deficient nature of the pyrazine ring, caused by the presence of two nitrogen atoms, facilitates this substitution, particularly at positions ortho or para to the ring nitrogens. taylorfrancis.com

For example, a chloropyrazine or fluoropyrazine intermediate can react with morpholine, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and reaction temperature can influence the rate and yield of the substitution. The regioselectivity of this reaction is crucial and is dictated by the substitution pattern of the starting pyrazine intermediate.

Formation of the 1(2H)-Amine Functionality via Amination Reactions

The final step in the synthesis of the target compound involves the introduction of the amine group at the N-1 position of the pyrazine ring. This transformation is often accomplished through amination reactions. One common strategy is the Chichibabin reaction, although its application to diazines like pyrazine can be less general than for pyridines. taylorfrancis.com

A more prevalent method involves the reaction of a pyrazine precursor with an aminating agent. For instance, N-aminopyridinium salts have been developed as effective ammonia (B1221849) surrogates for the synthesis of secondary amines. acs.org In this "self-limiting alkylation" process, the N-aminopyridinium salt undergoes N-alkylation and subsequent in situ depyridylation to yield the desired secondary amine, avoiding overalkylation. acs.org The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, can also lead to the formation of pyrazine derivatives, highlighting the diverse pathways to these heterocyclic systems. researchgate.netnih.gov

Advanced Synthetic Transformations in Pyrazin-1(2H)-amine Chemistry

Further functionalization and diversification of the pyrazin-1(2H)-amine scaffold can be achieved through a variety of advanced synthetic transformations. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Nucleophilic Addition Reactions in Pyrazine Systems

Pyrazines are highly susceptible to nucleophilic addition due to their electron-deficient nature. taylorfrancis.com This reactivity can be harnessed to introduce various functional groups. For example, the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the pyrazine ring can lead to the formation of alkylated or arylated dihydropyrazine (B8608421) intermediates, which can then be oxidized to the corresponding substituted pyrazines. mdpi.com

Cascade nucleophilic addition reactions have also been developed to construct highly substituted pyridine (B92270) and, by extension, pyrazine-like structures. rhhz.net These reactions can involve the addition of nucleophiles like activated ketones or acetonitriles to triazine precursors. rhhz.net The addition of sulfur nucleophiles to dehydrocyclodipeptides, which contain a pyrazine core, has also been demonstrated, affording α-addition products under kinetic control. rsc.org

Reaction TypeNucleophileSubstrateProduct
Nucleophilic Aromatic SubstitutionMorpholineHalogenated PyrazineMorpholinyl-Pyrazine
Grignard AdditionGrignard ReagentPyrazineAlkylated Dihydropyrazine
Cascade Nucleophilic AdditionActivated Ketone/Acetonitrile (B52724)1,2,3-TriazineSubstituted Pyridine
Thiol AdditionThiolDehydrocyclodipeptideα-Thioether Adduct

Alkylation and Acylation Strategies for Pyrazine-Amines

The amine functionality on the pyrazine ring provides a handle for further derivatization through alkylation and acylation reactions. acs.org Alkylation of the exocyclic amine can be achieved using alkyl halides. youtube.com The reaction conditions, such as the choice of base and solvent, can be optimized to control the degree of alkylation. N,N'-Bis(trimethylsilyl)-1,4-dihydropyrazines have been shown to be useful starting materials for the synthesis of alkylpyrazines by reacting them with aldehydes in the presence of a fluoride (B91410) source. researchgate.net

Acylation of the pyrazine-amine is a common method for introducing an acyl group, leading to the formation of an amide. youtube.com This is typically carried out using acylating agents such as acyl chlorides or acid anhydrides. youtube.com The reaction is often performed in the presence of a base to scavenge the acid byproduct. The Schotten-Baumann procedure, which uses an aqueous base, is a classic and effective method for acylating amines. youtube.com These acylation reactions are fundamental in peptide synthesis and for modifying the properties of amine-containing compounds.

Cyclization and Annulation Methodologies for Expanded Scaffolds

The development of fused heterocyclic systems based on a pyrazine core is critical for expanding the chemical space and exploring novel molecular architectures. Cyclization and annulation reactions provide powerful tools to construct such expanded scaffolds, including pyrrolopyrazines, pyrazinopyrazines, and other fused aza-aromatics. These strategies often utilize the inherent reactivity of diamine or amino-functionalized pyrazine precursors.

One prominent strategy involves the condensation of a diamine-substituted pyrazine with diketones to form pyrazine-fused azaacenes. For instance, a similar approach using a quinoxalinediamine intermediate has been shown to be highly effective. In a hypothetical extension to the 6-morpholinopyrazine scaffold, a precursor such as 6-morpholinopyrazine-2,3-diamine could react with various 1,2-diketones (e.g., benzil, 2,3-butanedione) to yield complex, fused pyrazinopyrazine structures. This reaction proceeds through a double condensation, forming a new pyrazine ring fused to the original scaffold. The reaction is versatile, allowing for the introduction of various substituents on the newly formed ring, thereby fine-tuning the electronic and steric properties of the final molecule. nih.gov

Another powerful method for constructing fused pyrazine systems is through intramolecular cyclization reactions. The synthesis of pyrazine-fused 1,2,6,6a-tetrazapentalenes has been achieved via a challenging thermolytic cyclization that forges a N-N bond. nih.gov This type of reaction could be adapted to pyrazine-amine derivatives where a suitably positioned nitrogen-containing side chain on the pyrazine ring undergoes cyclization to form a fused, nitrogen-rich heterocyclic system.

Furthermore, cycloaddition reactions offer an elegant route to fused pyrazines. For example, the synthesis of trisubstituted pyrrolo[1,2-a]pyrazines has been developed from N-propargylamines in a one-pot, metal-free cascade reaction. researchgate.net Applying this concept, a 1-amino-pyrazine derivative could be functionalized with a propargyl group, which could then undergo an intramolecular cyclization or a [3+2] cycloaddition with a suitable reaction partner to generate a pyrrolo[1,2-a]pyrazine (B1600676) core. This methodology is attractive due to its high atom economy and the ability to generate complex structures from relatively simple starting materials. researchgate.net

A summary of representative cyclization strategies for creating expanded pyrazine scaffolds is presented below.

Starting Material TypeReagent/ConditionFused Scaffold ProductReference
Quinoxalinediamine1,2-DiketonesPyrazinopyrazine-fused azaacenes nih.gov
Substituted PyrazineThermolysisPyrazine-fused Tetrazapentalenes nih.gov
N-propargyl-2-aminopyrazineMetal-free cascadePyrrolo[1,2-a]pyrazines researchgate.net
5-Amino-1H-pyrazole-4-carbaldehydeCyanamide / Acid6-Aminopyrazolo[3,4-d]pyrimidine nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques for Pyrazine-Amine Derivatives

The introduction of chirality into pyrazine-amine derivatives is of paramount importance, particularly in pharmaceutical applications where enantiomers can exhibit significantly different biological activities. rsc.org Methodologies to achieve this include asymmetric synthesis, where a chiral center is created selectively, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers. wikipedia.org

Asymmetric Synthesis

A powerful approach for the stereoselective synthesis of chiral amines is the use of chiral auxiliaries. For example, the asymmetric synthesis of pyrazole (B372694) derivatives bearing a chiral center adjacent to a ring nitrogen has been successfully achieved using a tert-butanesulfinamide auxiliary. nih.gov This methodology involves the condensation of the chiral sulfinamide with an aldehyde to form a chiral sulfinylimine. A stereoselective nucleophilic addition to the C=N bond, followed by removal of the auxiliary, yields the chiral amine with high enantiomeric excess. This strategy is directly applicable to the synthesis of chiral pyrazine-amine derivatives. By starting with a pyrazine-carboxaldehyde, a chiral 1-(pyrazin-2-yl)methanamine could be synthesized with high stereocontrol.

Chiral Resolution

For racemic pyrazine-amine derivatives, chiral resolution is a common and effective method to obtain enantiomerically pure compounds. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative technique. The separation of N-pyrazinoyl substituted amino acid enantiomers has been successfully demonstrated using a Lux Amylose-1 CSP, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate). nih.gov The choice of mobile phase is critical for achieving optimal separation.

The specific conditions for the chiral HPLC separation of pyrazinamide (B1679903) derivatives are detailed in the table below.

CompoundChiral ColumnMobile PhaseResultReference
PC-d/l-Pgl-MeLux Amylose-1MethanolSeparation of d- and l-enantiomers (ratio 2.1:1) nih.gov
PC-dl-Ala-MeLux Amylose-1Acetonitrile–50 mM aq. NaClO₄ (90:10)Baseline separation of enantiomers nih.gov
PC-dl-Leu-EtLux Amylose-1Acetonitrile–50 mM aq. NaClO₄ (90:10)Baseline separation of enantiomers nih.gov

Another classical and scalable method for chiral resolution is the formation of diastereomeric salts. wikipedia.org A racemic amine, such as a chiral derivative of this compound, can be treated with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment with a base liberates the enantiomerically pure amine. wikipedia.org

Enzymatic resolution offers a green and highly selective alternative. Lipases are commonly used to catalyze the enantioselective acylation or hydrolysis of racemic alcohols and amines. For instance, lipase-catalyzed asymmetric acetylation has been used for the resolution of racemic 1-(2-pyridyl)ethanols, demonstrating the utility of this method for nitrogen-containing heterocycles. wikipedia.org A similar enzymatic approach could be envisioned for the resolution of a racemic pyrazine-amine derivative bearing a primary or secondary alcohol functionality.

Mechanistic Investigations of Chemical Reactions Involving 6 Morpholinopyrazin 1 2h Amine

Elucidation of Reaction Pathways and Transition State Analysis

The reactivity of 6-Morpholinopyrazin-1(2H)-amine is dictated by the electronic properties of its constituent functional groups. The pyrazine (B50134) ring is an electron-deficient aromatic system, making it susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or when a good leaving group is present. Conversely, the exocyclic amine and the nitrogen atom of the morpholine (B109124) ring are nucleophilic centers.

Nucleophilic Aromatic Substitution (SNAr):

One of the primary reaction pathways for pyrazine derivatives is nucleophilic aromatic substitution. In the case of this compound, if a suitable leaving group were present on the pyrazine ring, the exocyclic amine or an external nucleophile could participate in an SNAr reaction. The mechanism would proceed through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the leaving group to restore aromaticity. The stability of the transition state leading to the Meisenheimer complex would be influenced by the nature of the solvent and the electronic character of the substituents.

Electrophilic Attack on Amine Groups:

The exocyclic primary amine and the secondary amine within the morpholine ring are potential sites for electrophilic attack. Reactions such as acylation, alkylation, and sulfonylation would likely proceed through a standard nucleophilic addition-elimination mechanism at these nitrogen centers. The relative reactivity of the two amine groups would depend on their basicity and steric hindrance. The exocyclic amine, being less sterically hindered, might be expected to be the more reactive site.

Reactions involving the Pyrazine Ring Nitrogen Atoms:

The nitrogen atoms within the pyrazine ring possess lone pairs of electrons and can act as nucleophiles or bases. They can be protonated in the presence of acids or alkylated with strong electrophiles. Such reactions would significantly alter the electronic properties of the pyrazine ring, potentially activating it towards other transformations.

Transition State Analysis:

Computational chemistry provides valuable tools for analyzing the transition states of these potential reactions. For an SNAr reaction, theoretical calculations could model the geometry and energy of the Meisenheimer intermediate and the associated transition states. Similarly, for electrophilic attack on the amine groups, the transition state would involve the formation of a new bond between the nitrogen and the electrophile. The energy barrier for these reactions could be calculated to predict the most favorable reaction pathway under different conditions.

Role of Catalysis in Transformations of Pyrazine-Amine Structures

Catalysis plays a crucial role in many transformations involving pyrazine and amine functionalities, enhancing reaction rates and selectivity.

Acid Catalysis:

Acid catalysis can be employed to protonate the pyrazine ring nitrogens, thereby increasing the electrophilicity of the ring and facilitating nucleophilic attack. For reactions involving the amine groups, acid catalysis can activate electrophiles, making them more susceptible to nucleophilic attack by the amine.

Base Catalysis:

Base catalysis is often utilized in reactions where the amine acts as a nucleophile. A base can deprotonate the amine, increasing its nucleophilicity and promoting reactions such as Michael additions or condensations.

Metal Catalysis:

Transition metal catalysis is a powerful tool for the functionalization of heterocyclic compounds. nih.govunimas.my Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at various positions on the pyrazine ring, assuming a suitable leaving group is present. tandfonline.com These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki coupling), migratory insertion (for Heck coupling), and reductive elimination. The specific ligand coordinated to the metal center plays a critical role in determining the efficiency and selectivity of the catalytic process. For instance, copper-catalyzed enantioselective dearomatization of pyrazine has been reported, leading to chiral piperazine (B1678402) derivatives. nih.gov

Catalyst TypePotential Role in Transformations
Acid Catalysis Protonation of pyrazine ring, activation of electrophiles.
Base Catalysis Deprotonation of amine groups, enhancing nucleophilicity.
Metal Catalysis Formation of new C-C and C-N bonds via cross-coupling reactions.

Studies on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound would provide quantitative insights into its reactivity.

Reaction Kinetics:

Kinetic studies would involve measuring the rate of a reaction as a function of reactant concentrations, temperature, and catalyst loading. For instance, in a nucleophilic aromatic substitution reaction, the rate law would likely be second-order, depending on the concentrations of both the pyrazine substrate and the nucleophile. The activation energy (Ea) and pre-exponential factor (A) could be determined from the Arrhenius equation by studying the reaction at different temperatures. These parameters would provide information about the energy barrier of the reaction and the geometry of the transition state.

Thermodynamics:

Hypothetical Kinetic and Thermodynamic Data for a Reaction:

Below is a hypothetical data table for a substitution reaction of a hypothetical leaving group on the pyrazine ring with a nucleophile.

Temperature (K)Rate Constant (k, M-1s-1)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔG‡ (kJ/mol)
2981.2 x 10-465-8088.8
3083.5 x 10-465-8089.6
3189.8 x 10-465-8090.4

Note: The data in this table is purely hypothetical and for illustrative purposes only.

Computational and Theoretical Chemistry Studies of 6 Morpholinopyrazin 1 2h Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and thermodynamic stability of molecules like 6-Morpholinopyrazin-1(2H)-amine. These calculations can predict a variety of molecular properties that are crucial for drug design and development.

For analogous heterocyclic systems, such as 6-morpholino and 6-amino-9-sulfonylpurine derivatives, DFT calculations have been successfully employed to investigate tautomeric stability and the influence of substituents on the electronic structure. nih.gov It was found that electron-donating groups, like the morpholino group, can significantly influence the stability of different tautomeric forms. nih.gov Such studies suggest that for this compound, the N1-H tautomer is likely to be the most stable form.

Key calculated properties include:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity.

Electrostatic Potential (ESP) Map: This map reveals the distribution of charge on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding non-covalent interactions.

Enthalpies of Formation: These calculations provide data on the thermodynamic stability of the molecule. researchgate.net

Calculated PropertyTypical MethodSignificance for this compound
Optimized Molecular GeometryDFT (e.g., B3LYP/6-311++G(d,p))Provides the most stable 3D structure, including bond lengths and angles.
HOMO-LUMO Energy GapDFTIndicates chemical reactivity and kinetic stability. A larger gap suggests higher stability.
Mulliken Atomic ChargesDFTHelps in understanding the charge distribution across the molecule, identifying potential sites for interaction.
Dipole MomentDFTIndicates the overall polarity of the molecule, which influences its solubility and ability to engage in dipole-dipole interactions.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, which contains a rotatable morpholine (B109124) ring, MD simulations can provide crucial insights into its conformational landscape and how it behaves in different environments, such as in solution or when bound to a protein.

The process of an MD simulation typically begins with an energy-minimized structure, often obtained from quantum chemical calculations. mdpi.com The forces acting on each atom are then calculated, and the equations of motion are solved to simulate the movement of the atoms over a specific period. mdpi.com

Key insights from MD simulations include:

Conformational Preferences: Identifying the most populated and energetically favorable conformations of the morpholine ring and the pyrazinamine core.

Solvation Effects: Understanding how the molecule interacts with solvent molecules and how this affects its conformation and dynamics.

Flexibility and Rigidity: Quantifying the flexibility of different parts of the molecule through metrics like root-mean-square fluctuation (RMSF). nih.gov This can be important for its ability to adapt to a protein binding site.

Simulation Parameter/AnalysisPurposeRelevance to this compound
Root-Mean-Square Deviation (RMSD)To assess the stability of the simulation and conformational changes over time. nih.govIndicates if the molecule reaches a stable conformational state during the simulation.
Root-Mean-Square Fluctuation (RMSF)To identify flexible and rigid regions of the molecule. nih.govHighlights the flexibility of the morpholine ring and other rotatable bonds.
Radial Distribution Function (RDF)To analyze the distribution of solvent molecules around the solute. nih.govProvides insights into the hydration shell of the molecule.
Hydrogen Bond AnalysisTo quantify the formation and breaking of hydrogen bonds with the solvent or a receptor.Important for understanding its interaction with biological macromolecules.

Prediction of Reactivity and Mechanistic Insights via Advanced Computational Models

Advanced computational models can be used to predict the reactivity of this compound and to elucidate potential reaction mechanisms. These models often build upon the electronic structure information obtained from quantum chemical calculations.

By analyzing the frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential map, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. For instance, the nitrogen atoms in the pyrazine (B50134) ring are potential sites for protonation or coordination to metal ions, while the amine group can act as a nucleophile.

Computational methods can also be used to model transition states of potential reactions, providing insights into reaction kinetics and pathways. This is particularly valuable in understanding the metabolic fate of the compound or in designing synthetic routes.

Ligand-Protein Interaction Modeling for Pyrazine-Amine Scaffolds

The pyrazine-amine scaffold is a common feature in many biologically active molecules, particularly as inhibitors of protein kinases. nih.govmdpi.com Computational modeling, especially molecular docking and MD simulations of ligand-protein complexes, is a cornerstone of modern drug discovery and can be applied to understand how this compound might interact with potential biological targets.

Molecular docking studies can predict the preferred binding orientation of the molecule within the active site of a protein. These studies rely on scoring functions to estimate the binding affinity. For pyrazine-amine scaffolds, key interactions often involve hydrogen bonds between the amine and pyrazine nitrogens and residues in the hinge region of kinase domains. mdpi.com

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to observe the dynamic interplay between the ligand and the protein. nih.gov These simulations can reveal subtle conformational changes upon binding and provide a more accurate estimation of the binding free energy. The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, a related structure, has been investigated for its interaction with adenosine (B11128) human receptors, highlighting the utility of docking studies in rationalizing observed affinities. researchgate.net

Structure Activity Relationship Sar Studies of 6 Morpholinopyrazin 1 2h Amine Analogues

Rational Design Principles for Structural Modification

The rational design of analogues of 6-morpholinopyrazin-1(2H)-amine is rooted in established medicinal chemistry principles, including molecular hybridization and scaffold hopping. nih.govnih.govnih.gov Molecular hybridization involves combining distinct pharmacophoric elements from different bioactive molecules into a single hybrid compound to enhance therapeutic outcomes. nih.gov In this context, the pyrazine (B50134) ring, a known pharmacophore in various therapeutic agents, is combined with the morpholine (B109124) moiety, which is often introduced to improve physicochemical and pharmacokinetic properties. nih.gove3s-conferences.orge3s-conferences.org

Scaffold hopping is another key strategy, where the core structure of a known active compound is replaced by a different, often isosteric, scaffold to explore new chemical space and improve properties like potency or selectivity. nih.gov For instance, the pyrazole (B372694) core has been used as a scaffold to rigidify other structures, and similar principles can be applied to the pyrazine core. nih.gov The design process often involves creating a series of analogues with systematic variations to probe the chemical space around the lead compound. This includes modifying substituents on the pyrazine ring, altering the morpholine group, and exploring the role of the exocyclic amine. nih.govmdpi.com Computational tools, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are integral to this process, helping to prioritize compounds for synthesis and testing. nih.govmdpi.com

Impact of Pyrazine Ring Substitutions on Research Activities

The pyrazine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological profile of the resulting compounds. nih.govappartement-christel.de Studies on various pyrazine-containing series have demonstrated that the nature, position, and size of substituents can dramatically alter activity.

For example, in a series of 2-pyranone inactivators of chymotrypsin, the type of halogen at the 6-position had a notable effect, with the binding affinity following the sequence Cl > Br > H > CF3. nih.gov Similarly, for 1,2,4-triazine (B1199460) G-protein-coupled receptor 84 (GPR84) antagonists, substituting the anisole (B1667542) groups on the triazine ring with halides led to a decrease in activity that was dependent on the size of the halogen atom. nih.gov These findings suggest that both electronic and steric factors of substituents on the pyrazine ring are critical.

In many heterocyclic systems, the introduction of specific substituents is a key strategy to modulate activity. For instance, in some pyrazinone derivatives, derivatization at the C3 position with groups like tert-butyl carbamate (B1207046) or an amino group via nucleophilic aromatic substitution has been explored to modify their properties. nih.gov

Table 1: Effect of Pyrazine Ring and Analogue Substitutions on Research Activity

Analogue SeriesSubstitution PositionSubstituent TypeImpact on ActivityReference
2-Pyranones6-PositionHalogens (Cl, Br)Binding affinity order: Cl > Br. Chloro-substitution led to faster inactivation. nih.gov
1,2,4-Triazines (GPR84 Antagonists)5- and 6-PositionsHalidesActivity decreased with increasing atomic size of the halide. nih.gov
2(1H)-Pyrazinones3-Positiontert-butyl carbamate, amino groupsUsed for derivatization to modify compound properties. nih.gov
6-substituted Pyrimidines6-PositionAryl groupsEnhances biological activity in some nucleosides. appartement-christel.de

Influence of Morpholine Moiety Modifications on Research Activities

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. e3s-conferences.orge3s-conferences.orgnih.gov Its presence can lead to favorable interactions with biological targets and improve properties such as aqueous solubility and metabolic stability. e3s-conferences.orge3s-conferences.org

The structure-activity relationship of morpholine-containing compounds often reveals that the morpholine ring itself can be a key pharmacophoric element. The oxygen atom of the morpholine can act as a hydrogen bond acceptor, interacting with catalytic residues in enzyme active sites. researchgate.net For example, in a series of PI3K/mTOR inhibitors, the morpholine oxygen was found to form a crucial hydrogen bond in the enzyme's active site. researchgate.net

Furthermore, the substitution on the morpholine ring or its replacement with other cyclic amines can significantly impact activity. In a series of dopamine (B1211576) D4 receptor ligands, the size of the heterocyclic amine (morpholine vs. 1,4-oxazepane) was found to be important for affinity. researchgate.net SAR studies on various morpholine derivatives have shown that substitutions on the morpholine nitrogen or at other positions on the ring can fine-tune the biological activity, leading to potent and selective compounds. nih.gov For instance, in a series of serotonin (B10506) and noradrenaline reuptake inhibitors, aryl and aryloxy ring substitutions on a 2-[(phenoxy)(phenyl)methyl]morpholine scaffold were key determinants of activity and selectivity. nih.gov

Table 2: Influence of Morpholine Moiety on Research Activities

Analogue SeriesKey Feature of MorpholineObserved EffectReference
PI3K/mTOR InhibitorsOxygen atom as H-bond acceptorForms hydrogen bonds with catalytic active sites. researchgate.net
Dopamine D4 Receptor LigandsRing size (morpholine vs. 1,4-oxazepane)Important for receptor affinity. researchgate.net
Serotonin & Noradrenaline Reuptake InhibitorsSubstitutions on the core morpholine structureDetermines potency and selectivity (SRI vs. NRI vs. dual). nih.gov
General Morpholine DerivativesOverall moietyCan enhance potency and improve pharmacokinetic properties. e3s-conferences.orge3s-conferences.org

Role of the Amine Group at the 1(2H) Position in Mediating Research Activities

The amine group, particularly when attached to a heterocyclic ring system, often serves as a critical pharmacophore, participating in key interactions with biological targets. In the context of this compound analogues, the exocyclic amine at the 1(2H) position is expected to play a significant role in mediating activity, likely through hydrogen bonding or as a basic center for salt formation.

While direct studies on the 1(2H)-amine of this specific pyrazine are scarce, inferences can be drawn from related structures. For example, in studies of pyrazole derivatives, amino groups are often crucial for activity. In a series of pyrazole hydrazones and amides, a primary amino group at the 5-position was a common feature of the designed compounds. mdpi.com Similarly, research on N-substituted piperazine (B1678402) derivatives as amine reuptake inhibitors highlights the importance of the nitrogen atom's substitution pattern for biological activity. researchgate.net The basicity and substitution of such amine groups can dictate their interaction with acidic residues in protein binding sites. The employment of pyrazine-2,3-dicarboxylic anhydride (B1165640) to label amine pharmacophores underscores the reactivity and utility of amine groups in creating targeted molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazine-Amine Inhibitors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netijper.orgnih.gov For pyrazine-amine inhibitors and their analogues, 3D-QSAR models have been developed to understand the structural requirements for activity. researchgate.netijper.org

These models typically use a set of known active compounds (a training set) to generate a statistical model that can then predict the activity of new, untested compounds. ijper.orgijper.org The models identify key physicochemical descriptors—such as steric, electronic, and hydrophobic fields—that are correlated with biological activity.

For example, a 3D-QSAR analysis of morpholine and 1,4-oxazepane (B1358080) derivatives as dopamine D4 receptor ligands identified that regions around the aromatic rings and the aliphatic amine of the morpholine/oxazepane system were important for affinity. researchgate.net In another study on pyrazoline derivatives as carbonic anhydrase inhibitors, a QSAR model was developed with a high predictive correlation, identifying specific descriptors that had either a proportional or inverse influence on the inhibitory activity. nih.gov Such models are invaluable for rationally designing new analogues with potentially enhanced activity.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is another powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to be active at a specific biological target. nih.govacs.org This model can then be used as a 3D query to screen large databases of compounds (virtual screening) to find new potential inhibitors. nih.gov

For classes of compounds related to this compound, pharmacophore models have been successfully developed. For instance, a pharmacophore-based virtual screening was used to identify novel inhibitors of Janus Kinases (JAKs) from a library of pyrazolone (B3327878) derivatives. acs.org The resulting pharmacophore model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

In a study aimed at identifying inhibitors for Plasmodium falciparum 5-aminolevulinate synthase, a pharmacophore model was generated based on the structure of a known active compound. This model was then used to screen a database, leading to the identification of a hit compound with high predicted binding affinity. nih.gov Such approaches allow for the efficient exploration of vast chemical libraries to discover novel scaffolds that fit the required pharmacophoric features for a given target, which is a key strategy in the development of new research compounds.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental for elucidating the molecular structure of 6-Morpholinopyrazin-1(2H)-amine by probing the interactions of the molecule with electromagnetic radiation. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm its identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools.

¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the protons on the pyrazine (B50134) ring, the morpholine (B109124) ring, and the amine group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., doublets, triplets, multiplets) would reveal adjacent protons.

¹³C NMR complements the proton data by showing the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their hybridization and electronic environment, helping to confirm the carbon skeleton of the pyrazine and morpholine rings.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula by measuring the mass-to-charge ratio (m/z) with high precision. The fragmentation pattern observed in the mass spectrum would offer clues about the compound's structure, as weaker bonds would be expected to break preferentially.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aliphatic and aromatic portions, C=N stretching within the pyrazine ring, and C-O-C stretching of the morpholine ether linkage.

Hypothetical Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Signals corresponding to pyrazine ring protons, morpholine ring protons (typically two distinct triplets for -CH₂-N- and -CH₂-O-), and a broad singlet for the -NH₂ protons.
¹³C NMR Resonances for aromatic carbons of the pyrazine ring and aliphatic carbons of the morpholine ring.
HRMS (ESI+) A molecular ion peak [M+H]⁺ corresponding to the exact mass of the protonated molecule (C₈H₁₃N₄O⁺).

| IR (cm⁻¹) | Characteristic bands for N-H stretch (~3300-3500 cm⁻¹), C-H stretch (aliphatic and aromatic, ~2850-3100 cm⁻¹), C=N stretch (~1600-1650 cm⁻¹), and C-O-C stretch (~1100 cm⁻¹). |

Chromatographic Methods for Purity Assessment and Complex Mixture Separation

Chromatographic techniques are essential for determining the purity of a synthesized compound and for separating it from starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. For this compound, a reverse-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Typical HPLC Parameters for Analysis

Parameter Typical Condition
Column Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at a wavelength corresponding to the compound's chromophore.

| Retention Time (Rt) | A specific retention time under defined conditions, indicating the compound's polarity. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous confirmation of its structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity established by spectroscopy. It would also reveal the conformation of the morpholine ring (typically a chair conformation) and the planarity of the pyrazine ring. Furthermore, X-ray crystallography provides insight into the intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group and potential π-π stacking of the pyrazine rings, which govern the crystal packing.

Crystallographic Data Parameters

Parameter Information Provided
Crystal System The basic shape of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The symmetry elements within the unit cell.
Unit Cell Dimensions The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & Angles Precise measurements of the distances and angles between atoms, confirming the molecular geometry.

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and other interactions that stabilize the crystal lattice. |

Future Directions and Emerging Research Avenues

Development of Novel Pyrazine-Amine Derivatives for Specific Research Targets

The functionalization of the pyrazine (B50134) ring is a key strategy for modulating the pharmacological activity of these compounds. frontiersin.org The synthesis of novel derivatives of 6-Morpholinopyrazin-1(2H)-amine is a promising avenue for the discovery of new therapeutic agents. Research into related pyrazine-containing compounds has revealed a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govfrontiersin.org

The development of new derivatives could be guided by structure-activity relationship (SAR) studies on related morpholinopyrazine compounds. For instance, the synthesis and evaluation of a series of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have demonstrated that substitutions on the phenyl ring significantly influence their antibacterial and antifungal activities. This highlights the potential for targeted modifications to the this compound scaffold to optimize its biological effects.

Future research could focus on creating libraries of derivatives by modifying the morpholine (B109124) ring, the amine substituent, or the pyrazine core itself. These modifications could aim to enhance the compound's affinity for specific biological targets, improve its pharmacokinetic properties, or reduce potential off-target effects. The exploration of different synthetic routes, such as those involving palladium-catalyzed cross-coupling reactions, could facilitate the efficient production of a diverse range of analogues for biological screening. nih.gov

Table 1: Examples of Biologically Active Pyrazine and Morpholine Derivatives and Their Potential Research Applications

Compound ClassExample Compound(s)Reported Biological ActivityPotential Research Target for this compound Derivatives
Pyrazine Derivatives4-(4-morpholinophenyl)-6-arylpyrimidin-2-aminesAntibacterial, AntifungalInfectious Diseases
Benzimidazole DerivativesSubstituted 6-(morpholin-4-yl)-1H-benzimidazolesNot specified in abstract tubitak.gov.trBroad-spectrum antimicrobial agents
Benzopyran DerivativesVarious marine-derived compoundsAnti-tumor, Antibacterial, Anti-inflammatoryCancer, Infectious Diseases, Inflammatory Disorders nih.govfrontiersin.org
MeroterpenoidsCompounds from fungal and marine sourcesAnti-cholinesterase, Anti-inflammatory, Anti-neoplasticNeurodegenerative Diseases, Inflammation, Cancer nih.gov

Integration of Artificial Intelligence and Machine Learning in Pyrazine-Amine Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govdig.watch These powerful computational tools can accelerate the identification of novel drug candidates, predict their biological activities, and optimize their properties. researchgate.net For a compound like this compound, where experimental data may be limited, AI and ML can play a crucial role in guiding future research efforts.

Machine learning models can be trained on existing datasets of pyrazine and amine-containing compounds to predict various properties of new derivatives. mdpi.comnih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of pyrazine-amine derivatives with their biological activities. nih.gov This can help in prioritizing the synthesis of compounds with the highest predicted potency and selectivity.

Furthermore, generative AI models can be employed for the de novo design of novel pyrazine-amine derivatives with desired pharmacological profiles. nih.gov These models can explore a vast chemical space to propose new molecular structures that are likely to be active against a specific biological target. This approach can significantly reduce the time and cost associated with traditional drug discovery methods. dig.watch The use of deep learning techniques, such as deep neural networks (DNNs) and convolutional neural networks (CNNs), can further enhance the predictive power of these models. researchgate.net

Table 2: Applications of AI and Machine Learning in Amine and Heterocyclic Compound Research

AI/ML ApplicationDescriptionRelevance to Pyrazine-Amine Research
Predictive Modeling Utilizes machine learning algorithms to predict properties such as N-dealkylation metabolism, oxidative degradation rates, and biological activity based on chemical structure. mdpi.comnih.govCan be used to screen virtual libraries of this compound derivatives and prioritize candidates for synthesis and testing.
Generative Models Employs deep learning, including Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), for the de novo design of novel molecules with desired properties. researchgate.netzeeshaanpathan.comCan generate novel pyrazine-amine structures with optimized activity against specific therapeutic targets.
Reaction Prediction AI models can predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes.Can assist chemists in planning the synthesis of novel this compound derivatives.
Drug Repurposing AI algorithms can analyze biological and chemical data to identify new therapeutic uses for existing compounds.Could potentially identify new applications for this compound or related known compounds.

Collaborative Research Initiatives on Pyrazine-Based Chemical Biology and Discovery

The advancement of research into novel chemical entities like this compound is often accelerated through collaborative efforts. frontiersin.org The complexity of modern drug discovery necessitates a multidisciplinary approach, bringing together experts from academia, industry, and government research institutions. frontiersin.org

Collaborative initiatives focused on nitrogen-containing heterocycles can provide a platform for sharing knowledge, resources, and expertise. frontiersin.orgcolab.ws Such collaborations can facilitate access to specialized screening platforms, advanced analytical techniques, and diverse compound libraries, thereby accelerating the pace of discovery.

Furthermore, public-private partnerships can play a crucial role in translating basic research findings into tangible therapeutic applications. These partnerships can help to bridge the "valley of death" in drug development, where promising early-stage discoveries often fail to progress due to a lack of funding and resources. By fostering a collaborative ecosystem, the scientific community can more effectively unlock the therapeutic potential of promising scaffolds like pyrazine-amines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Morpholinopyrazin-1(2H)-amine, and how can their efficiency be compared?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between morpholine derivatives and pyrazin-amine precursors. For example, describes a reflux method using ethanol as a solvent, followed by purification via crystallization . To compare efficiency, researchers should evaluate reaction yields (e.g., 65–85% in multi-step syntheses), reaction time (e.g., 10–24 hours), and purity metrics (e.g., HPLC or NMR analysis). Parallel optimization studies using alternative solvents (e.g., DMF or THF) or catalysts (e.g., Lewis acids) are recommended for comparative analysis .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the morpholine ring (δ 3.6–3.8 ppm for N-CH2_2 groups) and pyrazine backbone (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 209.12) and isotopic patterns .
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C=N/C=C vibrations) confirm amine and heterocyclic functionalities.

Q. How is the antimicrobial potential of this compound evaluated in preliminary studies?

  • Methodological Answer : Follow standardized protocols like the agar diffusion assay or microdilution method (CLSI guidelines). suggests testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with minimum inhibitory concentration (MIC) values calculated using serial dilutions (e.g., 0.5–128 µg/mL) . Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293) to rule off-target effects.

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound under varying catalytic conditions?

  • Methodological Answer : Systematic screening of catalysts (e.g., Pd/C, FeCl3_3) and reaction parameters (temperature, solvent polarity) is critical. highlights Mannich reactions using formaldehyde and morpholine under reflux, achieving yields >75% . Advanced optimization employs Design of Experiments (DoE) to model interactions between variables (e.g., reactant ratios, pH). Kinetic studies (e.g., in-situ FT-IR monitoring) can identify rate-limiting steps .

Q. How can contradictions in biological activity data between studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain differences) or compound purity. recommends:

  • Replication Studies : Repeat experiments across independent labs with standardized protocols.
  • Meta-Analysis : Pool data from multiple studies (e.g., MIC values) using statistical tools (e.g., ANOVA) to identify outliers .
  • Orthogonal Assays : Validate antimicrobial activity with alternative methods (e.g., time-kill kinetics or biofilm inhibition assays).

Q. What computational methods predict the interaction between this compound and biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding to targets like DNA gyrase or dihydrofolate reductase. cites docking studies with arylalkylamine substrates to identify key binding residues (e.g., hydrogen bonds with Asp-73 in SSAO/VAP-1) . Pair with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.

Q. How is the structure-activity relationship (SAR) of this compound derivatives systematically explored?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., halogenation at pyrazine positions or morpholine N-alkylation). and suggest testing substituent effects on bioactivity (e.g., IC50_{50} shifts in enzyme inhibition) and physicochemical properties (e.g., logP via shake-flask method) . Use QSAR models (e.g., partial least squares regression) to correlate structural features with activity.

Q. What advanced analytical techniques resolve structural ambiguities in morpholine-containing heterocycles?

  • Methodological Answer : For ambiguous NMR signals (e.g., overlapping morpholine/pyrazine peaks), employ 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. and recommend X-ray crystallography for definitive structural confirmation, particularly for polymorph identification . Dynamic NMR (DNMR) can also probe conformational dynamics in solution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.